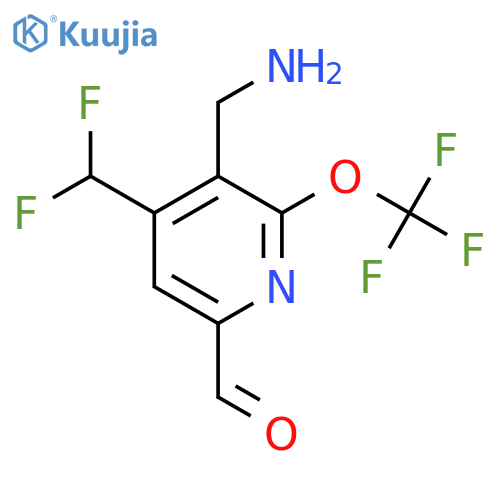Cas no 1805297-05-5 (3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde)

1805297-05-5 structure
商品名:3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde
CAS番号:1805297-05-5
MF:C9H7F5N2O2
メガワット:270.156099557877
CID:4844348
3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde
-
- インチ: 1S/C9H7F5N2O2/c10-7(11)5-1-4(3-17)16-8(6(5)2-15)18-9(12,13)14/h1,3,7H,2,15H2
- InChIKey: AEVUKLVVERPEIS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=O)N=C(C=1CN)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 287
- トポロジー分子極性表面積: 65.2
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080845-1g |
3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1805297-05-5 | 97% | 1g |
$1,475.10 | 2022-04-01 |
3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
1805297-05-5 (3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-6-carboxaldehyde) 関連製品
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
